![molecular formula C14H20ClNO3 B8601230 tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B8601230.png)
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamic acid ester group, a chlorophenyl group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of 3-chlorophenylpropanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Chloro-phenyl)-3-hydroxy-propyl]carbamic acid methyl ester
- [3-(3-Chloro-phenyl)-3-hydroxy-propyl]carbamic acid ethyl ester
Uniqueness
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H20ClNO3 |
|---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-chlorophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-8-7-12(17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
InChI Key |
XOSZUSHZSXEPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


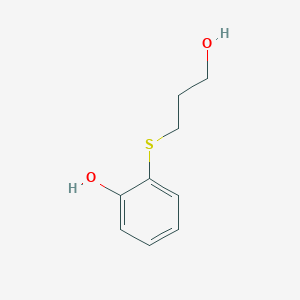
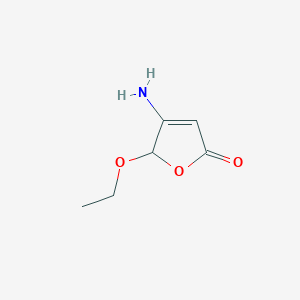
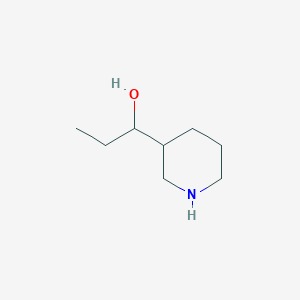
![Methyl 2-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]acetate](/img/structure/B8601172.png)
![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)
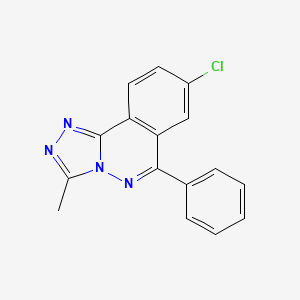
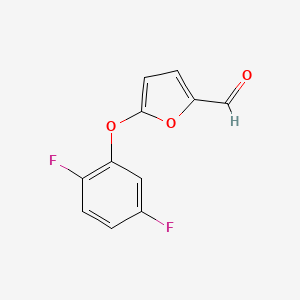
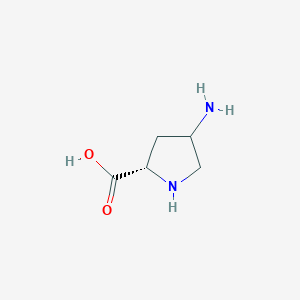
![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
![1-[(Oxan-2-yl)oxy]butan-2-ol](/img/structure/B8601207.png)
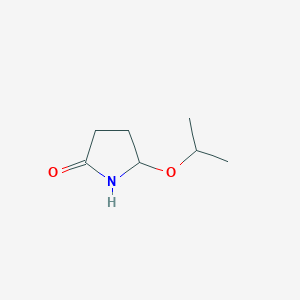
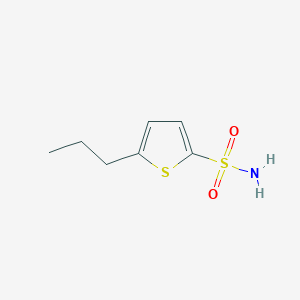
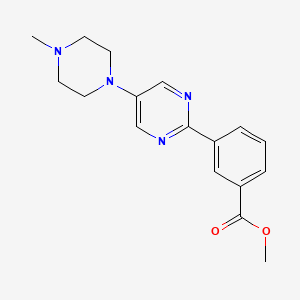
![2-Propenoyl chloride, 3-[4-(acetyloxy)phenyl]-, (E)-](/img/structure/B8601245.png)
